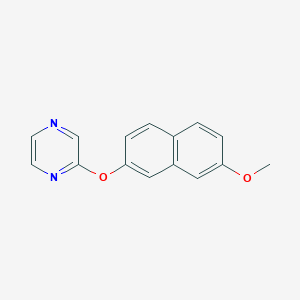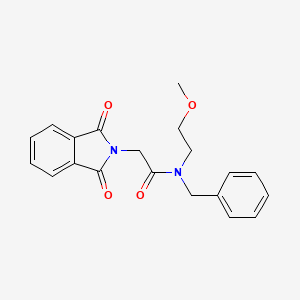
N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research. The compound is also known as BMD-135, and it has been extensively studied for its potential use in various biomedical applications.
Mécanisme D'action
The mechanism of action of BMD-135 is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating the activity of various signaling pathways in the body. BMD-135 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation. The compound has also been shown to activate the Nrf2 pathway, a signaling pathway that regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
BMD-135 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. BMD-135 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMD-135 is its relatively low toxicity. The compound has been shown to have a good safety profile in animal studies. Another advantage of BMD-135 is its stability in biological fluids. The compound has been shown to be stable in plasma and serum for up to 24 hours. However, one of the limitations of BMD-135 is its poor solubility in water. The compound requires the use of organic solvents for in vitro and in vivo studies.
Orientations Futures
There are several future directions for the study of BMD-135. One area of research is the development of novel analogs of BMD-135 with improved pharmacological properties. Another area of research is the study of the compound's potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of BMD-135 and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential use in various biomedical applications. BMD-135 has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound's mechanism of action is not fully understood, but it has been suggested that it modulates various signaling pathways in the body. BMD-135 has several advantages for lab experiments, including its low toxicity and stability in biological fluids. However, the compound's poor solubility in water is a limitation. There are several future directions for the study of BMD-135, including the development of novel analogs and the study of its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of BMD-135 involves the reaction of N-benzyl-2-amino-N-(2-methoxyethyl)acetamide with phthalic anhydride in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the compound is relatively high. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
BMD-135 has been extensively studied for its potential use in various biomedical applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-26-12-11-21(13-15-7-3-2-4-8-15)18(23)14-22-19(24)16-9-5-6-10-17(16)20(22)25/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZBDXLAUSJLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


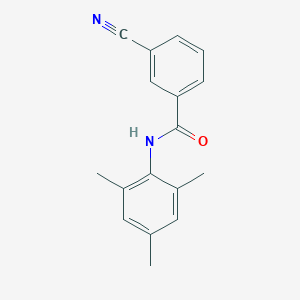
![3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7477251.png)
![4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B7477263.png)
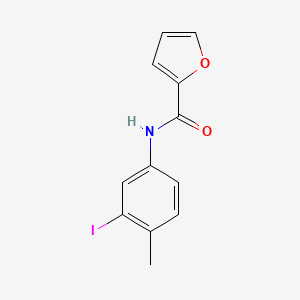
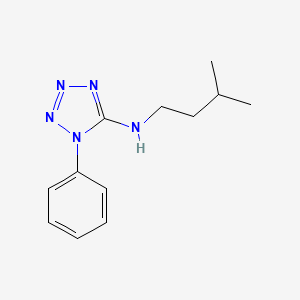
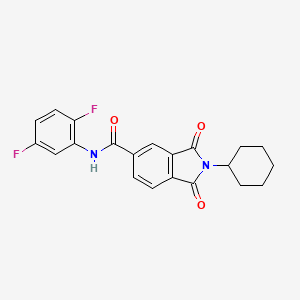
![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7477283.png)
![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)
![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)

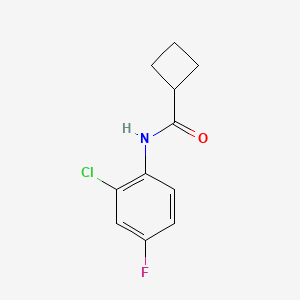
![2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B7477336.png)
